3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Lipophilicity LogP ADME

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9) is a substituted piperazine derivative. It is a white solid with a molecular formula of C20H21N3O and a molecular weight of 319.40 g/mol.

Molecular Formula C20H21N3O
Molecular Weight 319.4g/mol
CAS No. 313386-55-9
Cat. No. B439543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile
CAS313386-55-9
Molecular FormulaC20H21N3O
Molecular Weight319.4g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC#N
InChIInChI=1S/C20H21N3O/c21-12-11-19(24)22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11,13-16H2
InChIKeySGVXWYLWBLENCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9) as a Specialty Pharmaceutical Intermediate


3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9) is a substituted piperazine derivative . It is a white solid with a molecular formula of C20H21N3O and a molecular weight of 319.40 g/mol . This compound is not a drug substance but a key benzhydryl piperazine building block used as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those with antipsychotic, sedative, antiallergic, and antidepressant properties . Its structure features a piperazine core substituted with a bulky diphenylmethyl group and a 3-oxopropanenitrile side chain.

Why Generic 3-Oxopropanenitrile Piperazine Derivatives Cannot Substitute for CAS 313386-55-9 in Advanced Synthesis


In medicinal chemistry, subtle modifications to a chemical scaffold can dramatically alter downstream synthetic outcomes, final drug substance properties, and even regulatory status [1]. Simple substitution of a piperazine derivative with a different 3-oxopropanenitrile analog is not a trivial exchange. The unique combination of the bulky, hydrophobic diphenylmethyl group on the piperazine nitrogen and the reactive 3-oxopropanenitrile side chain on the opposite nitrogen in CAS 313386-55-9 dictates its specific reactivity profile, steric constraints, and the physicochemical properties it imparts to final target molecules . Using a different in-class compound—such as one with a smaller N-substituent (e.g., methyl or formyl) —would lead to a different reaction trajectory, potentially failing to produce the desired active pharmaceutical ingredient (API) or introducing a new, uncharacterized impurity with unknown biological and toxicological profiles. This would necessitate a new synthetic route and could invalidate existing analytical methods and regulatory filings [2].

Quantitative Differentiation of 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9) from Closest Analogs


Significantly Enhanced LogP (Lipophilicity) Compared to Methyl and Formyl Analogs

The compound 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9) exhibits a calculated LogP of 2.12 . This high lipophilicity, imparted by the diphenylmethyl group, is a critical differentiating factor. In contrast, analogs with smaller N-substituents are significantly less lipophilic; for example, the methyl analog has a much lower LogP, and the formyl analog (3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile) is more polar . The difference in LogP directly impacts the compound's ability to cross biological membranes, including the blood-brain barrier (BBB), making CAS 313386-55-9 a preferred starting material for CNS-targeting drugs .

Lipophilicity LogP ADME

Higher Molecular Weight and Increased Steric Bulk vs. Methyl and Unsubstituted Piperazine Analogs

The molecular weight of CAS 313386-55-9 is 319.40 g/mol . The presence of the diphenylmethyl group provides significantly more steric bulk than simpler analogs like 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile (MW ~181.2) or 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile (MW ~195.2) . This large, rigid aromatic group introduces substantial steric hindrance near the piperazine core. This is a key parameter in medicinal chemistry; the increased steric bulk can be exploited to engineer receptor subtype selectivity, reduce off-target binding, and block metabolic pathways [1].

Steric hindrance Selectivity Molecular weight

Defined Reactivity of the 3-Oxopropanenitrile Group Enables Specific Conjugation Chemistry

The 3-oxopropanenitrile (cyanoacetyl) moiety of CAS 313386-55-9 provides a specific and versatile handle for further chemical transformation. This group is a reactive methylene compound that can undergo Knoevenagel condensations, cyclizations to form heterocycles (e.g., pyrazoles, pyridines), and nucleophilic additions [1]. While this functional group is shared with other 3-oxopropanenitrile derivatives, its combination with the N-diphenylmethyl piperazine core in a single molecule is unique. Compared to a simple piperazine, this bifunctional nature allows for the convergent synthesis of complex molecules where the diphenylmethyl group is already installed, streamlining the overall synthetic route .

Cyanoacetyl Reactive intermediate Heterocycle synthesis

Key Application Scenarios for Procuring 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 313386-55-9)


Streamlined Synthesis of CNS-Active Pharmaceutical Candidates

Medicinal chemistry groups focused on developing new chemical entities (NCEs) for CNS disorders such as depression, anxiety, or schizophrenia are the primary users of this intermediate. The high LogP (2.12) and steric bulk of the diphenylmethyl group in CAS 313386-55-9 are directly relevant to designing molecules that can effectively cross the blood-brain barrier and engage CNS targets . The 3-oxopropanenitrile group provides a flexible synthetic handle for further diversification, allowing chemists to build diverse libraries of analogs around the pre-optimized lipophilic piperazine core [1].

Rapid Diversification via Knoevenagel Condensation and Heterocycle Formation

This compound is ideally suited for labs employing diversity-oriented synthesis. The active methylene center of the 3-oxopropanenitrile group makes it an excellent substrate for Knoevenagel condensations with various aldehydes or for reactions with hydrazines to form pyrazoles [1]. This allows for the rapid generation of a series of new analogs with different heterocyclic appendages, all while maintaining the core diphenylmethylpiperazine pharmacophore that is common to many successful CNS drugs .

Analytical Chemistry: Reference Standard for Impurity Profiling

In pharmaceutical quality control and regulatory affairs, this compound serves a critical function as a reference standard. During the manufacturing process for APIs that use this intermediate, it may persist as an unreacted starting material or a process-related impurity. Analytical R&D and QC laboratories must procure a high-purity reference standard of CAS 313386-55-9 to develop and validate sensitive HPLC or LC-MS methods to monitor and quantify its presence in final drug substances, ensuring compliance with ICH Q3A guidelines [2].

Technical Documentation Hub

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